molecular formula C19H12F3N3O2S2 B2936348 N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2319923-21-0

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2936348
CAS No.: 2319923-21-0
M. Wt: 435.44
InChI Key: VPLCPVSACHLESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core fused to a phenyl group, with a trifluoromethyl-substituted benzene sulfonamide moiety. The thiazolo[5,4-b]pyridine scaffold is a bicyclic heteroaromatic system that enhances metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2S2/c20-19(21,22)14-4-1-2-6-16(14)29(26,27)25-13-9-7-12(8-10-13)17-24-15-5-3-11-23-18(15)28-17/h1-11,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLCPVSACHLESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the phenyl group to the thiazolopyridine core.

    Introduction of the Trifluoromethyl Group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolopyridine moiety.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as an antimicrobial agent, given the known activity of sulfonamides. It could also be explored for its effects on various biological pathways.

Medicine

Medically, the compound might be investigated for its potential therapeutic applications, such as in the treatment of bacterial infections or inflammatory diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The thiazolopyridine moiety might interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide derivatives with thiazolo[5,4-b]pyridine cores. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues with Thiazolo[5,4-b]pyridine Cores

Compound Name Core Structure Sulfonamide/Amide Substituent Key Substituents Molecular Weight Notes
Target Compound Thiazolo[5,4-b]pyridin-2-yl phenyl 2-(Trifluoromethyl)benzene-1-sulfonamide Trifluoromethyl (CF₃) ~435 (estimated) High lipophilicity and electron-withdrawing effects enhance binding and stability .
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (912624-95-4) Thiazolo[5,4-b]pyridin-2-yl phenyl Methanesulfonamide Methyl (CH₃) 391.443 Simpler substituent reduces steric bulk; lower molecular weight may improve solubility .
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (863595-16-8) Thiazolo[5,4-b]pyridin-2-yl phenyl Thiophene-2-sulfonamide Thiophene ring 393.46 (estimated) Thiophene introduces π-π stacking potential; moderate lipophilicity .
(R)-3-cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)phenyl]propanamide (T32612/LBX192) Thiazolo[5,4-b]pyridin-2-yl phenyl 4-Methylpiperazinyl sulfonamide Methoxy (OCH₃), cyclopentyl, piperazine 543.7 Piperazine enhances solubility; methoxy group modulates electronic properties .
2,4-dimethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (863589-44-0) Thiazolo[5,4-b]pyridin-2-yl phenyl Benzamide (not sulfonamide) 2,4-Dimethoxybenzene 391.443 Lack of sulfonamide reduces acidity; benzamide may alter target selectivity .

Key Differences and Implications

  • Sulfonamide vs. Amide : The target compound’s sulfonamide group increases acidity (pKa ~1–2) compared to amide derivatives (e.g., 863589-44-0), which may influence hydrogen bonding and target interactions .
  • Substituent Effects :
    • The trifluoromethyl group in the target compound enhances metabolic resistance and lipophilicity compared to methyl or methoxy substituents .
    • Piperazine-containing analogs (e.g., T32612) exhibit improved solubility due to the basic nitrogen in piperazine, contrasting with the target’s hydrophobic trifluoromethyl group .
    • Thiophene-sulfonamide derivatives (e.g., 863595-16-8) may engage in π-π stacking with aromatic residues in biological targets, a property absent in the target compound .

Biological Activity

N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolopyridine moiety and a trifluoromethyl group , which are significant for its biological activity. The presence of the sulfonamide group further enhances its pharmacological potential. The molecular formula is C17H14F3N3O2SC_{17}H_{14}F_3N_3O_2S.

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) pathway, which plays a critical role in cell signaling, growth, and survival. Inhibition of PI3K can lead to:

  • Disruption of downstream signaling pathways such as the Akt/mTOR pathway.
  • Decreased cell proliferation and survival, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity by inhibiting PI3K. For example:

  • A study demonstrated that thiazolo[5,4-b]pyridine derivatives effectively inhibited cancer cell lines by targeting the PI3K pathway .

Antimicrobial Activity

Sulfonamide compounds are historically known for their antimicrobial properties. This compound's structure suggests potential efficacy against various bacterial strains. The trifluoromethyl group may enhance lipophilicity, improving membrane penetration and antibacterial activity.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • In Vitro Studies : A study on thiazolopyridine derivatives showed substantial inhibition of cancer cell proliferation in vitro, correlating with their ability to block PI3K activity .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the thiazolopyridine structure significantly affect biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance or diminish anticancer potency .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar sulfonamides revealed that modifications like the trifluoromethyl group can improve bioavailability and metabolic stability .

Table 1: Biological Activity Summary

Activity TypeTargetOutcomeReference
AnticancerPI3KInhibition of cell proliferation
AntimicrobialBacterial strainsPotential antibacterial effects
SAR AnalysisThiazolopyridine derivativesEnhanced potency with modifications

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Trifluoromethyl GroupIncreased lipophilicity
Variations on Phenyl SubstituentsAltered potency against cancer cells

Q & A

Q. What are the optimized synthetic routes for N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(trifluoromethyl)benzene-1-sulfonamide, and how can reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Thiazolopyridine Core Formation : Chlorination of pyridine derivatives followed by cyclization with sulfur-containing reagents (e.g., thioureas) under reflux conditions .
  • Sulfonamide Coupling : Reacting the thiazolopyridine intermediate with sulfonyl chlorides (e.g., 2-(trifluoromethyl)benzenesulfonyl chloride) in anhydrous solvents like dichloromethane, using triethylamine as a base .
  • Critical Parameters : Temperature control (e.g., 90°C for cyclization steps) and stoichiometric ratios (e.g., 3:1 POCl₃ to substrate) significantly impact yield and purity. Purification via recrystallization (e.g., DMSO/water mixtures) is recommended .

Q. What analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D conformation, including bond angles and intermolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .
  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm regioselectivity, with trifluoromethyl groups showing distinct 19F^{19}\text{F}-NMR signals (~-60 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ ion for C₁₉H₁₃F₃N₄O₂S₂) .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

Methodological Answer:

  • Antibacterial Screening : Use in vitro assays against Gram-positive bacteria (e.g., S. aureus), given structural similarity to FtsZ inhibitors like PC190723 .
  • Enzyme Inhibition Assays : Target bacterial enzymes (e.g., AcpS-PPTase) using fluorometric substrates to measure IC₅₀ values .
  • Cytotoxicity Testing : Employ mammalian cell lines (e.g., HEK-293) to assess selectivity ratios (IC₅₀ for bacteria vs. mammalian cells) .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., variable IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent bacterial strain selection (e.g., ATCC controls) and growth phase synchronization .
  • Solubility Optimization : Use co-solvents (e.g., DMSO ≤1%) to mitigate aggregation artifacts, confirmed by dynamic light scattering .
  • Metabolic Stability Testing : Evaluate compound degradation in bacterial lysates via HPLC to rule out false negatives .

Q. What computational strategies predict the compound’s target interactions and SAR?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to FtsZ (PDB: 4DXD), focusing on the thiazolopyridine core’s interaction with the GTP-binding pocket .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å) and key residues (e.g., Val207, Thr265 in FtsZ) .
  • QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl vs. chloro) on activity using Hammett constants and CoMFA .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) with slow evaporation or vapor diffusion methods .
  • Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize π-π stacking between thiazolopyridine and aryl groups .
  • Low-Temperature XRD : Collect data at 100 K to improve diffraction quality for flexible sulfonamide moieties .

Q. What strategies validate the compound’s mechanism of action in bacterial cell division?

Methodological Answer:

  • Filamentation Assays : Treat B. subtilis with sub-MIC concentrations and image via fluorescence microscopy (FtsZ-GFP fusion) to observe filament formation .
  • Resistance Mutagenesis : Isolate spontaneous resistant mutants and sequence ftsZ to identify binding-site mutations (e.g., T265A) .
  • SPR Analysis : Measure real-time binding kinetics to purified FtsZ (KD <1 µM indicates high affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.